molecular formula C18H23NO2 B588521 N-Formyl Octabase-d3 CAS No. 1795785-83-9

N-Formyl Octabase-d3

Cat. No.: B588521
CAS No.: 1795785-83-9
M. Wt: 288.405
InChI Key: XSOPBBOEINVWML-CAGSJYCBSA-N
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Description

N-Formyl Octabase-d3 is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is a derivative of Octabase, a cyclic peptide known for its bioactivity against cancer cells. The molecular formula of this compound is C18H20D3NO2, and it has a molecular weight of 288.39 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Formyl Octabase-d3 involves the reaction of N-Formyl Octabase with deuterium-labeled reagents. One common method involves the use of phosphoric acid as a catalyst to form the cyclized derivative, N-Formyl Dextromethorphan . The reaction is typically carried out under nitrogen atmosphere at a temperature range of 65-70°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using ionic liquids as solvents to minimize the use of volatile organic solvents, which are hazardous to the environment . This method is eco-friendly and provides high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Formyl Octabase-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as N-Formyl Dextromethorphan and other morphinan derivatives .

Scientific Research Applications

N-Formyl Octabase-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential bioactivity against cancer cells.

    Medicine: this compound is explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Formyl Octabase-d3 involves its interaction with specific molecular targets and pathways. It acts as a dissociative anesthetic and has multiple effects, including actions as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist

Comparison with Similar Compounds

Similar Compounds

    N-Formyl Dextromethorphan: A cyclized derivative of N-Formyl Octabase-d3, known for its use in cough suppressants.

    Octabase: The parent compound, a cyclic peptide with bioactivity against cancer cells.

    Morphinan Derivatives: Compounds with similar structures and pharmacological properties.

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and bioactivity. This makes it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of N-Formyl Octabase-d3 involves the conversion of Octabase-d3 to N-Formyl Octabase-d3 through a series of chemical reactions.", "Starting Materials": ["Octabase-d3", "Formic acid", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water"], "Reaction": ["Step 1: Dissolve Octabase-d3 in chloroform and add acetic anhydride. Heat the mixture at 60-70°C for 2 hours to form Octabase-d3 acetate.", "Step 2: Add methanol and sodium hydroxide to the Octabase-d3 acetate solution and stir for 30 minutes. The Octabase-d3 will be converted to Octabase-d3 methoxide.", "Step 3: Add formic acid to the Octabase-d3 methoxide solution and heat at 60-70°C for 2 hours. This will result in the formation of N-Formyl Octabase-d3.", "Step 4: Add sodium acetate to the N-Formyl Octabase-d3 solution and stir for 30 minutes to neutralize the solution.", "Step 5: Filter the solution and wash with water to obtain the final product, N-Formyl Octabase-d3."] }

CAS No.

1795785-83-9

Molecular Formula

C18H23NO2

Molecular Weight

288.405

IUPAC Name

(1S)-1-[[4-(trideuteriomethoxy)phenyl]methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde

InChI

InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m0/s1/i1D3

InChI Key

XSOPBBOEINVWML-CAGSJYCBSA-N

SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O

Synonyms

(S)-3,4,5,6,7,8-Hexahydro-1-[[4-(methoxy-d3)phenyl]methyl]-2(1H)-isoquinolinecarboxaldehyde-d3;  (+)-3,4,5,6,7,8-hexahydro-1-[p-(methoxy-d3)benzyl]-2(1H)-Isoquinolinecarboxaldehyde; 

Origin of Product

United States

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